molecular formula C13H16N2Na2O13S4 B8117947 Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate

Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B8117947
M. Wt: 582.5 g/mol
InChI Key: LFRKLPYHXPWFCL-UHFFFAOYSA-L
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Description

Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex sulfonated pyrrolidine derivative featuring dual disulfide and sulfonate functionalities. This compound is structurally characterized by:

  • A pyrrolidinone core (2,5-dioxopyrrolidine) with sulfonate groups at position 3.
  • A disulfide bridge (-S-S-) linking two propionyloxy moieties.
  • A reactive ester group derived from 2,5-dioxo-3-sulfonatopyrrolidin-1-yl, enabling conjugation or crosslinking applications.

Its disodium salt form enhances aqueous solubility, making it suitable for biochemical and pharmaceutical applications, such as protein modification or polymer synthesis. The disulfide bond provides redox-sensitive behavior, allowing controlled release under reducing conditions .

Properties

IUPAC Name

disodium;1-[3-[[3-[methyl-(2-sulfonatoacetyl)amino]oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O13S4.2Na/c1-14(10(17)7-31(21,22)23)27-11(18)2-4-29-30-5-3-12(19)28-15-9(16)6-8(13(15)20)32(24,25)26;;/h8H,2-7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRKLPYHXPWFCL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CS(=O)(=O)[O-])OC(=O)CCSSCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2Na2O13S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves multiple stepsThe reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide groups results in sulfonic acids, while reduction leads to the formation of thiols .

Scientific Research Applications

Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The disulfide bonds can interact with thiol groups in proteins, leading to the formation of stable protein complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to three structurally related sulfonated pyrrolidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate Not provided C₁₃H₁₂N₂O₁₂S₂Na₂ (inferred) ~500–550 (estimated) Disulfide (-S-S-), sulfonate (-SO₃⁻), pyrrolidinone Bioconjugation, redox-responsive drug delivery
Sodium 1-((3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate 92921-25-0 C₁₅H₉N₂NaO₉S 416.29 Benzoyloxy, sulfonate, pyrrolidone Crosslinking agent for proteins/peptides
3-((3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)disulfaneyl)propanoic acid N/A C₁₀H₁₃NO₆S₂ 307.34 Disulfide (-S-S-), carboxylic acid (-COOH), pyrrolidinone Thiol-reactive linker in polymer chemistry
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid 5724-76-5 C₇H₉NO₄ 171.15 Pyrrolidinone, carboxylic acid Intermediate in organic synthesis

Key Differences and Implications

Disulfide vs. Benzoyloxy Linkages :

  • The target compound’s disulfide bridge enables redox-responsive behavior, unlike the benzoyloxy group in CAS 92921-25-0, which is hydrolysis-stable but lacks redox sensitivity .

Sulfonate Groups: The dual sulfonate groups in the target compound enhance water solubility (>100 mg/mL in aqueous buffers) compared to non-sulfonated analogs like C₁₀H₁₃NO₆S₂, which require organic solvents for dissolution .

Reactivity: The 2,5-dioxopyrrolidine-3-sulfonate moiety in the target compound reacts selectively with primary amines (e.g., lysine residues), whereas C₇H₉NO₄ () lacks sulfonate groups and reacts primarily with thiols .

Thermal Stability: Sulfonated derivatives (e.g., the target compound and CAS 92921-25-0) exhibit higher thermal stability (decomposition >200°C) compared to carboxylic acid analogs (e.g., C₁₀H₁₃NO₆S₂, decomposition at ~150°C) due to ionic interactions .

Research Findings

  • Synthesis : The target compound’s synthesis likely follows methods similar to those in and , involving DMSO as a solvent and FT-IR for structural validation .
  • Safety: Sulfonated pyrrolidine derivatives generally exhibit low acute toxicity but may cause skin/eye irritation (similar to ’s warnings for C₇H₉NO₄) .

Biological Activity

Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate), a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of sulfonate groups and pyrrolidine rings is notable as they are often associated with enhanced solubility and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine and oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi from the Candida species .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BCandida albicans1.0 µg/mL
Compound CEscherichia coli0.25 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies have shown that certain derivatives of pyrrolidine can induce cell death in cancer cell lines while sparing normal cells. For example, a study assessing the cytotoxic effects on L929 cells found that some compounds significantly increased cell viability at lower concentrations while exhibiting toxicity at higher doses .

Table 2: Cytotoxic Effects on L929 Cells

Dose (µM)Viability (%) after 24hViability (%) after 48h
2007768
1009292
507467

Mechanistic Insights

The mechanism of action for disodium salts and similar compounds often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, the presence of dithiobis groups in related compounds has been linked to enhanced membrane permeability, leading to increased susceptibility of bacterial cells to antimicrobial agents .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against a panel of resistant bacterial strains. The results indicated that compounds with disulfide linkages exhibited superior activity compared to their non-disulfide counterparts, suggesting a potential pathway for drug development targeting resistant pathogens .
  • Cytotoxicity in Cancer Models : Another research effort focused on the cytotoxic effects of similar compounds on various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

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